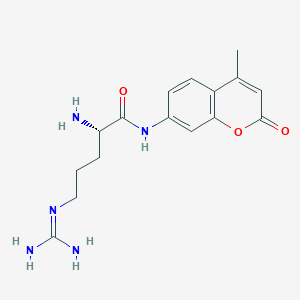

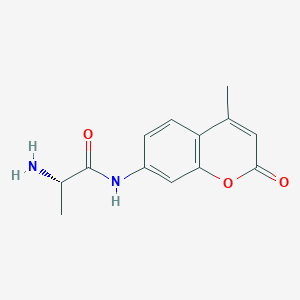

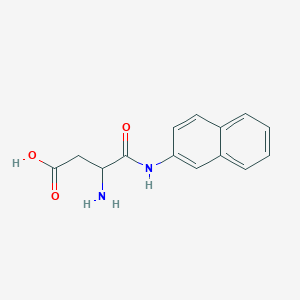

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

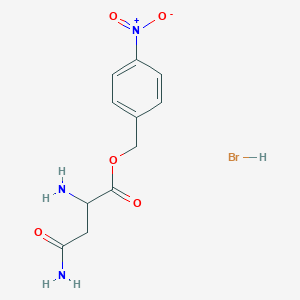

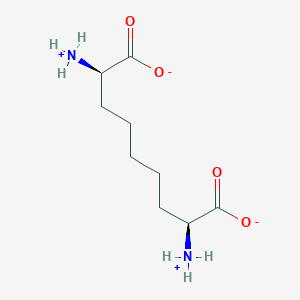

“(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide” is a chemical compound with the CAS Number: 77471-41-1 . It has a molecular weight of 246.27 and a linear formula of C13H14N2O3 . It is a solid substance that should be stored at 4°C and protected from light .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 246.27 and a linear formula of C13H14N2O3 . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Protease Substrate

H-ALA-AMC is a sensitive fluorogenic protease substrate . The non-fluorescent substrate generates a bright blue fluorescent AMC product that can be easily detected with the DAPI filter set . It has been used for monitoring the protease activity of alanyl aminopeptidase and trypsin .

Anti-Inflammatory Activity

The compound has been synthesized and evaluated for its in vitro anti-inflammatory activity . The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Coumarin derivatives, which include this compound, have demonstrated antitumor activity . This makes them a subject of interest in cancer research.

Anti-HIV Activity

Studies on coumarin derivatives have also shown anti-HIV activity . This suggests potential applications in the development of treatments for HIV.

Antibacterial and Antifungal Activity

The compound has shown antibacterial and antifungal activities , indicating its potential use in the development of new antimicrobial agents.

Antioxidant Activity

Hydroxycoumarins, which include this compound, have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .

Central Nervous System Stimulant

The compound has shown central nervous system stimulant effects , suggesting potential applications in neurology and psychiatry.

Enzyme Activity Assays

H-ALA-AMC has been used in various enzyme activity assays . For example, it has been used to initiate the enzyme reaction in tripeptidyl peptidase-1 (TPP1) enzyme activity assay .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

It is known that 5-aminolevulinic acid (ala), a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Propriétés

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSOXHMIRLSLKT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350913 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | |

CAS RN |

77471-41-1 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)